5-Bromo-3-fluoro-N-methylpicolinamide
Description
Properties
IUPAC Name |
5-bromo-3-fluoro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)6-5(9)2-4(8)3-11-6/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLWGOPPSBUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-3-fluoro-N-methylpicolinamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is part of a class of compounds known as picolinamides, which are characterized by their structural features that often confer biological activity. The presence of bromine and fluorine atoms in its structure enhances its pharmacological properties, making it a subject of interest in drug discovery.
Research indicates that this compound functions primarily as an inhibitor of KRAS activity. KRAS is a well-known oncogene implicated in various cancers, including pancreatic, colorectal, and lung cancers. Mutations in KRAS lead to uncontrolled cell proliferation and survival, making it a critical target for cancer therapy. The compound's ability to modulate KRAS signaling pathways suggests its potential utility in treating KRAS-driven malignancies .
Anticancer Effects
- Inhibition of KRAS : The compound has shown efficacy in inhibiting the activity of mutant KRAS proteins, which are prevalent in many cancer types. This inhibition can disrupt downstream signaling pathways that promote tumor growth and survival .
- Cell Viability Assays : In vitro studies have demonstrated that this compound reduces cell viability in cancer cell lines harboring KRAS mutations. These studies typically employ assays such as MTT or XTT to quantify cell proliferation and cytotoxicity .
- Case Studies : Several case studies have reported the application of this compound in preclinical models of cancer, where it has been observed to induce apoptosis (programmed cell death) in tumor cells while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| KRAS Inhibition | Inhibits mutant KRAS activity | |
| Cytotoxicity | Reduces viability in cancer cell lines | |
| Apoptosis Induction | Induces programmed cell death in tumor cells |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and potential toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with moderate plasma protein binding, which may influence its bioavailability and efficacy .
Toxicological Studies
Toxicological assessments indicate that while the compound exhibits significant anticancer activity, careful evaluation is necessary to mitigate potential adverse effects. Studies involving animal models have shown that high doses can lead to neurotoxicity and other systemic effects, underscoring the need for dose optimization .
Scientific Research Applications
Chemical Synthesis and Properties
5-Bromo-3-fluoro-N-methylpicolinamide serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions, which include:
- Substitution Reactions : The bromine and fluorine atoms can be substituted with different functional groups through nucleophilic substitution reactions.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are essential for forming biaryl compounds.
- Oxidation and Reduction : The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines, expanding its utility in synthetic chemistry .
Biochemical Probes
This compound has been investigated as a biochemical probe for studying enzyme functions and interactions. Its ability to bind selectively to certain enzymes allows researchers to explore biochemical pathways and mechanisms of action in cellular processes .
Therapeutic Potential
The compound has been explored for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Studies indicate that derivatives of picolinamide can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity, warranting further investigation into its efficacy against various cancer cell lines .
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials. Its chemical properties make it suitable for creating photochromic materials and high-temperature resistant polymers, which are valuable in electronics and materials science .
Case Study 1: Enzyme Interaction Studies
A study published in Frontiers in Chemistry highlighted the use of this compound as a tool for probing enzyme interactions. Researchers demonstrated how the compound could selectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development .
Case Study 2: Anticancer Activity Assessment
Research conducted on various derivatives of picolinamide revealed that this compound exhibited significant cytotoxic effects against cancer cell lines. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyridine Derivatives
Key Observations:
- Nitrile vs. Amide: 5-Bromo-3-fluoropicolinonitrile shares the same halogen substituents but replaces the amide with a nitrile group, reducing hydrogen-bonding capacity and altering solubility. This makes it more suited for agrochemicals than pharmaceuticals .
- Positional Isomerism: 6-Bromo-5-fluoropicolinic acid demonstrates how bromine and fluorine placement affects acidity and metal-binding properties, shifting its utility toward chelation rather than drug design .
- Ester Derivatives: Methyl 5-bromo-3-methylpicolinate’s high similarity score (0.91) highlights structural overlap, but its ester group limits use in amide-specific reactions .
Physicochemical Properties
- Polarity: The N-methylamide group increases polarity compared to nitriles or methoxy derivatives, enhancing water solubility.
- Molecular Weight: Halogen substituents increase molecular weight, affecting pharmacokinetics. For example, this compound (MW ~247.05) is heavier than 3-Bromo-5-fluoro-2-methoxypyridine (MW ~220.01) .
Q & A
What synthetic strategies are effective for introducing the bromo and fluoro substituents in 5-Bromo-3-fluoro-N-methylpicolinamide, and how can competing regioselectivity be managed?
Basic
The synthesis of halogenated picolinamides often involves directed ortho-metalation (DoM) or transition-metal-catalyzed cross-coupling. For bromination, electrophilic substitution using Br₂/Lewis acids (e.g., FeBr₃) at low temperatures can target the 5-position, while fluorination via Balz-Schiemann or halogen exchange (e.g., using KF/CuI in DMF) is effective for the 3-position . Competing regioselectivity can arise due to electronic and steric effects; optimizing reaction temperature, catalyst loading, and directing groups (e.g., amides) can enhance selectivity .
How can conflicting reported yields for Suzuki-Miyaura cross-coupling of this compound be resolved?
Advanced
Discrepancies in coupling yields may stem from variations in boronic acid partners, catalysts (Pd(PPh₃)₄ vs. XPhos Pd G3), or base selection (K₂CO₃ vs. CsF). Systematic screening of solvents (DME, THF, or dioxane) and pre-activation of the boronic acid (e.g., using pinacol esters) can improve reproducibility . Additionally, monitoring reaction progress via LC-MS and adjusting Pd:ligand ratios (1:2 to 1:4) may address inconsistencies caused by catalyst deactivation .
What spectroscopic techniques are most reliable for distinguishing positional isomers of bromo-fluoro picolinamide derivatives?
Basic
High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical. ¹⁹F NMR chemical shifts are sensitive to electronic environments, distinguishing 3-fluoro from 4-fluoro isomers. 2D NMR (COSY, HSQC) can resolve overlapping signals in the aromatic region. IR spectroscopy complements by identifying N-methylamide C=O stretches (~1650 cm⁻¹) and halogen vibrations . For ambiguous cases, X-ray crystallography provides definitive structural confirmation .
How do computational methods aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient positions prone to SNAr. Fukui indices quantify nucleophilic attack susceptibility, with the 5-bromo site typically more reactive than the 3-fluoro due to lower electron density . Solvent effects (DMF vs. DMSO) and leaving group ability (Br⁻ vs. F⁻) can be modeled using implicit solvation (PCM) to predict reaction pathways .
What strategies mitigate decomposition of this compound during prolonged storage or reaction conditions?
Advanced
Decomposition often arises from hydrolysis of the amide bond or halogen loss. Storage under inert atmosphere (N₂/Ar) at -20°C in anhydrous DMF or THF minimizes moisture exposure . Adding radical inhibitors (BHT) or using low-temperature reaction conditions (-78°C to 0°C) suppresses radical degradation pathways. Purity checks via HPLC-UV (C18 column, acetonitrile/water gradient) ensure stability .
How can researchers reconcile contradictory data on the biological activity of this compound analogs?
Advanced
Contradictory bioactivity data may result from impurities, assay conditions (cell lines vs. in vitro enzymatic), or stereochemical variations. Rigorous compound characterization (HRMS, NMR) and standardized bioassays (e.g., fixed IC50 protocols) are essential. Meta-analysis of published data using tools like ChemAxon or PubChem can identify outliers . Computational docking (AutoDock Vina) may clarify structure-activity relationships (SAR) by modeling ligand-receptor interactions .
What role does the N-methyl group play in the stability and reactivity of this compound?
Basic
The N-methyl group enhances solubility in aprotic solvents and sterically shields the amide bond, reducing hydrolysis. It also electronically deactivates the pyridine ring, directing electrophiles to the 5-bromo position. Comparative studies with N-H analogs show methylated derivatives exhibit higher thermal stability (TGA analysis) and slower degradation kinetics .
How can researchers optimize catalytic systems for Buchwald-Hartwig amination of this compound?
Advanced
Screen Pd catalysts (e.g., Pd₂(dba)₃, Xantphos) and ligands (BINAP, DavePhos) to balance activity and stability. Amine bases (DBU, Cs₂CO₃) in toluene or dioxane at 80–110°C typically yield higher conversions. Monitoring reaction progress via GC-MS and adjusting catalyst loading (1–5 mol%) minimizes side reactions (e.g., dehalogenation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
